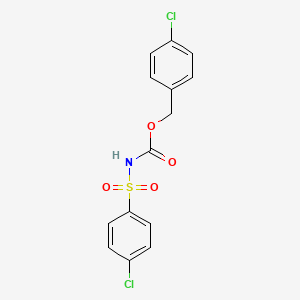
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features both chlorophenyl and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with (4-chlorophenyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The chlorophenyl groups can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted carbamates.
Oxidation: Formation of chlorobenzoic acids.
Reduction: Formation of chlorophenylmethanol derivatives.
Hydrolysis: Formation of (4-chlorophenyl)methylamine and 4-chlorobenzene-1-sulfonyl chloride.
科学研究应用
(4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
4-Chlorobenzene-1-sulfonyl chloride: A precursor in the synthesis of (4-Chlorophenyl)methyl (4-chlorobenzene-1-sulfonyl)carbamate.
(4-Chlorophenyl)methylamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both chlorophenyl and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
63925-19-9 |
|---|---|
分子式 |
C14H11Cl2NO4S |
分子量 |
360.2 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-3-1-10(2-4-11)9-21-14(18)17-22(19,20)13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
InChI 键 |
VUUTYRPYBOCHMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


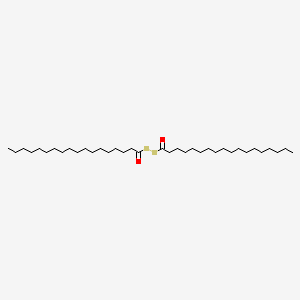
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
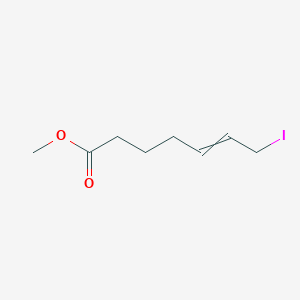

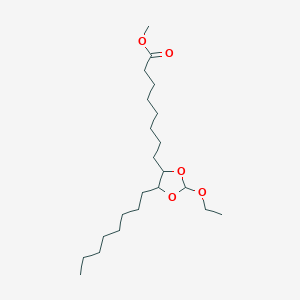
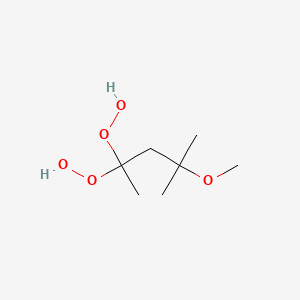
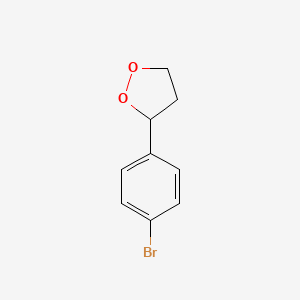
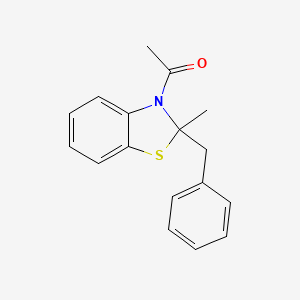
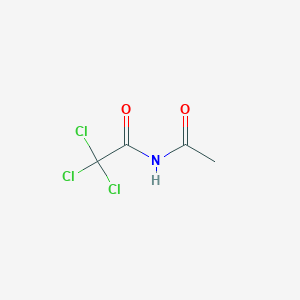
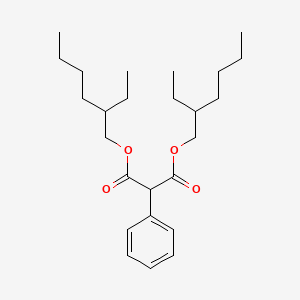

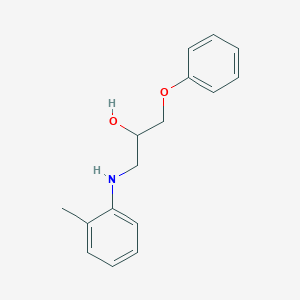
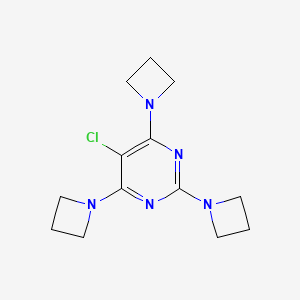
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
